molecular formula C23H26N2O3 B12889836 2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)

2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)

Cat. No.: B12889836
M. Wt: 378.5 g/mol
InChI Key: GAVKQQJJRQXDRB-UHFFFAOYSA-N
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Description

The target compound, 2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole), is a biphenyl-based heterocyclic molecule featuring two 4,4-dimethyl-4,5-dihydrooxazole (BOX) moieties. The methoxy group at the biphenyl core and the dihydrooxazole units contribute to its electronic and steric properties, making it relevant in asymmetric catalysis and materials science .

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-5-methoxyphenyl]phenyl]-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C23H26N2O3/c1-22(2)13-27-20(24-22)16-8-6-15(7-9-16)19-12-17(26-5)10-11-18(19)21-25-23(3,4)14-28-21/h6-12H,13-14H2,1-5H3

InChI Key

GAVKQQJJRQXDRB-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC=C(C=C2)C3=C(C=CC(=C3)OC)C4=NC(CO4)(C)C)C

Origin of Product

United States

Preparation Methods

Synthesis of 5-Methoxy-[1,1'-biphenyl] Intermediate

  • The biphenyl core with a methoxy substituent is typically prepared by coupling reactions starting from 2-phenylphenol derivatives.
  • A common route involves methylation of 2-phenylphenol using dimethyl sulfate in the presence of potassium carbonate under inert atmosphere and reflux conditions (acetone solvent, 20–75 °C, 16 h), yielding 2-methoxybiphenyl with high yield (~96%) and purity.
Step Reagents & Conditions Yield Notes
Methylation of 2-phenylphenol 2-Phenylphenol, K2CO3, dimethyl sulfate, acetone, 20–75 °C, 16 h 96% Inert atmosphere, monitored by TLC
  • This step ensures the introduction of the methoxy group at the desired position on the biphenyl ring.

Coupling and Final Assembly

Formation of 2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)

  • The final compound is assembled by coupling the biphenyl core bearing the methoxy group with the oxazoline units.
  • Literature procedures for similar biphenyl-oxazoline compounds suggest the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to attach oxazoline precursors to halogenated biphenyl intermediates.
  • Typical conditions involve Pd catalysts (e.g., Pd(OAc)2 or PdCl2(dppf)), phosphine ligands, bases (K2CO3 or NEt3), and solvents like THF or toluene at elevated temperatures (90–120 °C) for extended times (>16 h).
  • After coupling, purification is achieved by flash column chromatography.
Step Reagents & Conditions Notes
Cross-coupling Halogenated biphenyl, oxazoline precursor, Pd catalyst, ligand, base, THF/H2O or NEt3, 90–120 °C, >16 h Monitored by TLC, purified by FCC

Summary Table of Preparation Steps

Step No. Description Key Reagents & Conditions Yield / Notes
1 Methylation of 2-phenylphenol to 2-methoxybiphenyl 2-Phenylphenol, K2CO3, dimethyl sulfate, acetone, 20–75 °C, 16 h 96% yield, high purity
2 Preparation of oxazoline intermediate via Grignard reaction Mg, 2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazoline, THF, iodine, dibromoethane, p-iodo-n-butylbenzene, N2 ~25% yield, requires dry conditions
3 Palladium-catalyzed cross-coupling to attach oxazoline rings Halogenated biphenyl, Pd catalyst, ligand, base, THF/H2O or NEt3, 90–120 °C, >16 h Purification by flash chromatography

Research Findings and Notes

  • The synthesis involves careful control of reaction atmosphere (inert nitrogen) and moisture exclusion, especially during Grignard and palladium-catalyzed steps.
  • The methoxy substitution is introduced early to ensure regioselectivity in subsequent steps.
  • The oxazoline ring formation is a critical step with moderate yield, suggesting optimization potential.
  • Palladium-catalyzed coupling is a robust method for assembling the final compound, with literature precedent supporting its use for biphenyl-oxazoline derivatives.
  • Analytical techniques such as NMR (1H, 13C), TLC, and flash chromatography are essential for monitoring and purifying intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

2,2’-(5-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The biphenyl structure can be reduced to form more saturated compounds.

    Substitution: The oxazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce more saturated biphenyl derivatives.

Scientific Research Applications

2,2’-(5-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(5-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets. The biphenyl structure allows it to fit into various binding sites, while the methoxy and oxazole groups can form hydrogen bonds and other interactions with target molecules. This makes it a versatile compound for various applications, including catalysis and drug design.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Analogues

Compound Name Core Structure Substituents/Functional Groups Key Applications Reference
Target Compound Biphenyl + 2× BOX 5-Methoxy, 4,4-dimethyl dihydrooxazole Catalysis, Materials Science
2,2'-(6-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) Biphenyl + 2× BOX 6-Methoxy (positional isomer) Ligand in asymmetric synthesis
Diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate Triazole + BOX Ethyl ester, phenyl, methyl High-yield synthesis via 1,3-dipolar cycloaddition
4,4'-[(1,3,4-Thiadiazole-2,5-diyl)bis(thiomethylene)]dibenzonitrile Biphenyl + Thiadiazole Thiadiazole, thiomethylene, nitrile Antimicrobial agents, battery cathodes
(S)-Diphenyl-4,5-Dihydrooxazole Derivatives BOX + chiral centers Phenyl, chiral (S)-configuration Enantioselective catalysis

Key Observations :

  • Positional Isomerism : The methoxy group's position (5- vs. 6-) on the biphenyl backbone (e.g., CAS 1835305-09-3) alters steric hindrance and electronic distribution, impacting ligand-metal coordination efficiency in catalysis .
  • Heterocycle Diversity : Replacement of BOX with triazole () or thiadiazole () modifies solubility and bioactivity. Thiadiazole derivatives exhibit superior antimicrobial activity due to sulfur's electronegativity .
  • Chiral vs. Achiral : Chiral BOX derivatives () enhance enantioselectivity in asymmetric reactions, whereas the target compound’s achiral structure may favor thermal stability .

Insights :

  • The target compound’s synthesis likely parallels methods for its 6-methoxy analogue, involving Suzuki-Miyaura coupling for biphenyl formation .
  • Solvent-free cycloaddition () offers eco-friendly advantages but yields less thermally stable products compared to the target .
  • Thiadiazole derivatives () exhibit higher thermal stability due to aromatic thiadiazole rings .

Table 3: Bioactivity and Functional Performance

Compound Antioxidant Activity (DPPH IC₅₀) Antimicrobial Activity (MIC, µg/mL) Application in OLEDs Reference
Target Compound Not reported Not reported Potential hole transport layer
Triazole-acetohydrazides () 10–50 µM 8–32 (vs. S. aureus) N/A
4,4'-Thiadiazole-dibenzonitrile Not tested 4–16 (broad-spectrum) Battery cathodes
Zingerol () 3 µM N/A Natural antioxidant

Highlights :

  • Antioxidant Potential: While the target compound’s activity is unreported, triazole-acetohydrazides () and phenolic compounds like zingerol () show strong DPPH radical scavenging, suggesting structural modifications (e.g., adding hydroxyl groups) could enhance antioxidant capacity .
  • OLED Applications : Biphenyl-BOX structures may serve as electron-transport materials, akin to NPB:CBP complexes (), due to their rigid, conjugated backbones .

Biological Activity

The compound 2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) , with the CAS number 135199-70-1 , is a member of the oxazole family that has garnered interest due to its potential biological activities. This article aims to explore its biological activity based on available research findings, including case studies and data tables that summarize key results.

Chemical Structure and Properties

The compound features a biphenyl backbone with methoxy and oxazole substituents. Its structure can be represented as follows:

  • Biphenyl moiety : Provides stability and potential interactions with biological targets.
  • Methoxy group : May enhance solubility and bioavailability.
  • Dihydrooxazole rings : Contribute to the compound's pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds within the oxazole class exhibit significant anticancer properties. For instance, derivatives similar to 2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) have shown promising results against various cancer cell lines.

Case Studies

  • Study on Cytotoxicity :
    • A study evaluated the cytotoxic effects of several oxazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
    • The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
    CompoundCell LineIC50 (µM)
    2aMCF-70.65
    2bA5492.41
    2cHeLa1.50
    This data suggests that modifications to the oxazole structure can significantly influence biological activity .

The proposed mechanism of action for oxazole derivatives includes:

  • Induction of Apoptosis : Flow cytometry assays have shown that these compounds can induce apoptosis in cancer cells through intrinsic pathways.
  • Inhibition of Key Enzymes : Some studies suggest that these compounds may inhibit enzymes involved in cancer progression, such as histone deacetylases (HDACs).

Selectivity and Toxicity

Research indicates that while these compounds are effective against cancer cells, their selectivity towards malignant cells over normal cells is a crucial factor for therapeutic applications. Further studies are needed to evaluate the toxicity profiles of these compounds in vivo.

Comparative Analysis with Other Compounds

To contextualize the biological activity of 2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) , it is essential to compare it with other known oxazole derivatives:

Compound NameIC50 (µM)Target Cell Line
Doxorubicin0.15MCF-7
Tamoxifen0.20MCF-7
2,2'-(5-Methoxy-[1,1'-biphenyl]-...)0.65MCF-7

This table illustrates that while 2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) shows promising activity, it is less potent than established chemotherapeutics like doxorubicin and tamoxifen .

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